Miripirium chloride

Descripción

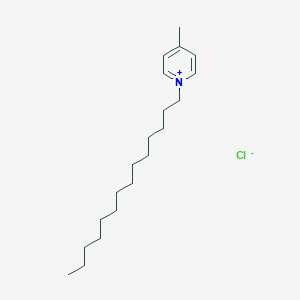

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-methyl-1-tetradecylpyridin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21-18-15-20(2)16-19-21;/h15-16,18-19H,3-14,17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTSINFCZHUVLI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046834 | |

| Record name | Miripirium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2748-88-1 | |

| Record name | Myristyl-γ-picolinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2748-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Miripirium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002748881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quatresin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 4-methyl-1-tetradecyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Miripirium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1-tetradecylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRIPIRIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D6CWI0P23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Miripirium Chloride: A Technical Guide to its Preservative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Miripirium chloride, a quaternary ammonium compound (QAC), serves as an effective antimicrobial preservative in various pharmaceutical formulations. This technical guide provides an in-depth exploration of its core mechanism of action, rooted in its cationic surfactant properties. The primary mode of antimicrobial activity involves the electrostatic interaction with and subsequent disruption of the negatively charged microbial cell membrane, leading to leakage of essential intracellular components and ultimately, cell death. While specific quantitative efficacy data for miripirium chloride against a broad spectrum of microorganisms is not extensively available in the public domain, this document synthesizes the well-established principles of QAC antimicrobial action and outlines the standard experimental protocols for evaluating preservative effectiveness. This guide is intended to provide a foundational understanding for researchers and professionals involved in drug development and formulation.

Introduction

Miripirium chloride, chemically known as 4-methyl-1-tetradecylpyridinium chloride, is a cationic surfactant belonging to the class of quaternary ammonium compounds.[1] These compounds are characterized by a positively charged nitrogen atom covalently bonded to four organic groups. This molecular structure imparts amphiphilic properties, with a hydrophilic cationic "head" and a hydrophobic "tail," which are central to their antimicrobial activity.[2][3] Miripirium chloride has been utilized as a preservative in pharmaceutical products, such as in some formulations of methylprednisolone acetate suspensions, to prevent microbial contamination and ensure product integrity throughout its shelf life. Understanding its mechanism of action is crucial for optimizing its use in formulations and for the development of new, effective preservative systems.

Core Mechanism of Action: Cell Membrane Disruption

The primary antimicrobial mechanism of miripirium chloride, like other QACs, is the disruption of the microbial cell membrane.[2][3][4] This process can be conceptualized as a multi-step signaling pathway initiated by electrostatic attraction and culminating in cell lysis.

Signaling Pathway of Membrane Disruption

The following diagram illustrates the sequential steps involved in the disruption of a bacterial cell membrane by a quaternary ammonium compound such as miripirium chloride.

Caption: Sequential mechanism of microbial cell membrane disruption by miripirium chloride.

The process begins with the electrostatic attraction between the positively charged cationic head of the miripirium chloride molecule and the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[2][3] This initial adsorption is followed by the penetration of the hydrophobic alkyl tail into the lipid bilayer of the cell membrane.[2] This insertion disrupts the orderly structure of the membrane, leading to a loss of fluidity and integrity.[3][4] The compromised membrane can no longer effectively regulate the passage of substances, resulting in the leakage of essential low-molecular-weight intracellular components like potassium ions, nucleotides, and amino acids.[2] This ultimately leads to metabolic disruption and cell death.

Quantitative Data on Antimicrobial Efficacy

While specific Minimum Inhibitory Concentration (MIC) data for miripirium chloride against a comprehensive range of microorganisms is not widely published, the following table provides typical MIC ranges for closely related and structurally similar quaternary ammonium compounds (specifically, benzalkonium chloride and cetylpyridinium chloride) against common bacteria and fungi. This data is presented for illustrative purposes to indicate the expected spectrum and potency of QACs.

| Microorganism | Type | Typical MIC Range for related QACs (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 1 - 10 |

| Escherichia coli | Gram-negative Bacteria | 8 - 512 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 250 - 2000 |

| Candida albicans | Yeast | 1 - 10 |

| Aspergillus brasiliensis | Mold | 10 - 100 |

Note: The provided MIC values are compiled from various sources on benzalkonium chloride and cetylpyridinium chloride and are intended for comparative purposes only. Actual MIC values for miripirium chloride may vary.[5]

Experimental Protocols

The evaluation of the preservative efficacy of miripirium chloride would typically follow standardized protocols outlined in pharmacopeias, such as the United States Pharmacopeia (USP) <51> Antimicrobial Effectiveness Test or the European Pharmacopoeia (Ph. Eur.) 5.1.3 Efficacy of Antimicrobial Preservation. Furthermore, specific assays can be employed to investigate the membrane-disrupting mechanism.

Preservative Efficacy Testing (Challenge Test)

This test evaluates the effectiveness of a preservative in preventing the proliferation of microorganisms in a product.

Methodology:

-

Preparation of Inoculum: Standardized cultures of representative microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis) are prepared to a specific concentration (typically 105 to 106 colony-forming units (CFU)/mL).[6][7]

-

Inoculation: The product containing miripirium chloride is inoculated with a small volume of the microbial suspension.[6][7]

-

Incubation: The inoculated product is incubated at a specified temperature (usually 20-25 °C) for a period of 28 days.[8]

-

Sampling and Enumeration: At specified intervals (e.g., 7, 14, and 28 days), aliquots of the product are removed, and the number of viable microorganisms is determined by plate counts.[8]

-

Evaluation: The log reduction in microbial count from the initial inoculum is calculated at each time point and compared against the acceptance criteria defined in the respective pharmacopeia.[8]

The following diagram illustrates the general workflow for a preservative efficacy test.

Caption: A generalized workflow for conducting a preservative efficacy (challenge) test.

Investigation of Cell Membrane Disruption

Several experimental techniques can be employed to specifically investigate the membrane-disrupting effects of miripirium chloride.

Methodology: Membrane Permeability Assay

-

Bacterial Suspension: Prepare a suspension of the target bacteria in a suitable buffer.

-

Fluorescent Dye Incubation: Incubate the bacterial suspension with a membrane-impermeable fluorescent dye, such as propidium iodide (PI) or SYTOX Green. These dyes only enter cells with compromised membranes and fluoresce upon binding to nucleic acids.

-

Treatment: Add varying concentrations of miripirium chloride to the bacterial suspension.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer or a fluorescence microscope. A significant increase in fluorescence indicates membrane permeabilization.

The logical relationship for this experimental approach is depicted below.

Caption: Logical flow of a membrane permeability assay to detect cell damage.

Conclusion

Miripirium chloride exerts its preservative action through a well-established mechanism characteristic of quaternary ammonium compounds: the disruption of microbial cell membranes. Its cationic nature facilitates a strong interaction with the negatively charged microbial cell surface, leading to membrane disorganization, leakage of cytoplasmic contents, and ultimately, cell death. While specific, comprehensive quantitative data on the antimicrobial spectrum of miripirium chloride is limited in publicly accessible literature, its efficacy can be reliably assessed using standardized pharmacopeial methods. The experimental protocols and mechanistic diagrams provided in this guide offer a robust framework for understanding and evaluating the preservative action of miripirium chloride for researchers and professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microchemlab.com [microchemlab.com]

- 7. Challenge Test: Strengthening Preservative Efficacy-Shapypro [shapypro.com]

- 8. Preservative Efficacy Testing: USP 51 Vs. PCPC | Consumer Product Testing Company [cptclabs.com]

In-Depth Technical Guide to the Physicochemical Properties of Myristyl-gamma-picolinium chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristyl-gamma-picolinium chloride (MGPC) is a cationic surfactant belonging to the quaternary ammonium compound family. It is characterized by a hydrophobic myristyl (C14) alkyl chain and a hydrophilic gamma-picolinium head group.[1] This amphiphilic structure imparts surface-active properties to the molecule, making it a valuable ingredient in a variety of applications, including as an antimicrobial agent in personal care products and disinfectants, and as an excipient in pharmaceutical formulations.[1][2][3][][5] Notably, it has been used as a preservative in injectable suspensions of corticosteroids.[2][6][7] This technical guide provides a comprehensive overview of the known physicochemical properties of MGPC, detailed experimental protocols for their determination, and visual representations of key processes.

Physicochemical Properties

Chemical Identity

| Property | Value | Reference |

| Chemical Name | 4-methyl-1-tetradecylpyridin-1-ium chloride | [8] |

| Synonyms | Myristyl-γ-picolinium chloride, Miripirium chloride, 1-Myristylpicolinium chloride, 1-Tetradecyl-4-picolinium chloride | [1] |

| CAS Number | 2748-88-1 | [2][][5] |

| Molecular Formula | C₂₀H₃₆ClN | [2][] |

| Molecular Weight | 325.96 g/mol | [2][][5][8] |

| Chemical Structure | CCCCCCCCCCCCCC[N+]1=CC=C(C)C=C1.[Cl-] | [1] |

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Off-white to light brown solid | [] |

| Solubility | Slightly soluble in DMSO and Methanol | [] |

| Melting Point | >57°C (decomposes) | |

| Purity | ≥98.0% (HPLC) | [2] |

| Storage | Inert atmosphere, Room Temperature |

Surfactant Properties (Theoretical)

While specific experimental values for MGPC are not available, the following are the key surfactant properties that would be characterized.

| Property | Description |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant monomers begin to self-assemble into micelles in solution. This is a critical parameter for understanding and optimizing the performance of surfactants in various applications. |

| Surface Tension at CMC | The minimum surface tension of a solution containing the surfactant, achieved at and above the CMC. This value indicates the surfactant's efficiency in reducing surface energy. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Myristyl-gamma-picolinium chloride and the determination of its key physicochemical properties.

Synthesis of Myristyl-gamma-picolinium chloride (Batch Process)

This protocol describes a general method for the synthesis of MGPC via a batch reaction, based on the quaternization of gamma-picoline with myristyl chloride.

Materials:

-

gamma-picoline (4-methylpyridine)

-

Myristyl chloride (1-chlorotetradecane)

-

Anhydrous solvent (e.g., acetonitrile, ethanol)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Crystallization dish

-

Vacuum oven

Procedure:

-

In a clean, dry round-bottom flask, dissolve an equimolar amount of gamma-picoline in the anhydrous solvent.

-

With continuous stirring, slowly add an equimolar amount of myristyl chloride to the solution.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether).

-

Collect the purified crystals by filtration and dry them in a vacuum oven.

-

Characterize the final product by techniques such as NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

A recent study has also described a more efficient continuous flow synthesis method which can significantly reduce the reaction time to approximately 45 minutes.[6]

Determination of Critical Micelle Concentration (CMC) by Conductometry

This protocol outlines the conductometric method for determining the CMC of an ionic surfactant like MGPC.[9][10][11]

Materials:

-

Myristyl-gamma-picolinium chloride

-

High-purity deionized water

-

Conductivity meter with a calibrated conductivity cell

-

Thermostated water bath

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a stock solution of MGPC of a known concentration (e.g., 10 mM) in deionized water.

-

Place a known volume of deionized water into a thermostated beaker equipped with a magnetic stir bar and the conductivity cell. Allow the temperature to equilibrate (e.g., 25°C).

-

Record the initial conductivity of the deionized water.

-

Make successive additions of small, known volumes of the MGPC stock solution to the beaker.

-

After each addition, allow the solution to equilibrate with gentle stirring and record the conductivity.

-

Continue the additions until the concentration of MGPC is well above the expected CMC.

-

Plot the specific conductivity (κ) as a function of the surfactant concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).

Determination of Surface Tension by the Du Noüy Ring Method

This protocol describes the use of a tensiometer with the Du Noüy ring method to measure the surface tension of MGPC solutions and determine the surface tension at the CMC.[12][13][14][15][16]

Materials:

-

Myristyl-gamma-picolinium chloride solutions of varying concentrations (prepared as for the CMC determination)

-

Force tensiometer with a platinum Du Noüy ring

-

Glass vessel for the sample

-

High-purity deionized water

Procedure:

-

Ensure the platinum ring is meticulously cleaned before each measurement, typically by rinsing with a suitable solvent (e.g., ethanol) and then flaming it to red heat to remove any organic contaminants.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Place a solution of a known concentration of MGPC in the glass vessel.

-

Position the vessel on the sample stage and raise it until the ring is submerged in the solution.

-

Slowly lower the sample stage. A liquid lamella will form between the ring and the liquid surface.

-

The tensiometer will measure the force required to pull the ring through the liquid surface. The maximum force just before the lamella breaks is recorded.

-

The surface tension is calculated from this maximum force, the radius of the ring, and a correction factor.

-

Repeat the measurement for each MGPC concentration, starting from a very low concentration and increasing it past the expected CMC.

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The plot will show a decrease in surface tension with increasing concentration until it reaches a plateau. The concentration at the inflection point is the CMC, and the constant surface tension value in the plateau region is the surface tension at the CMC (γ_CMC).

Visualizations

The following diagrams, created using the DOT language, illustrate the logical workflows and relationships discussed in this guide.

Caption: Workflow for the batch synthesis of Myristyl-gamma-picolinium chloride.

Caption: Experimental workflow for CMC determination by conductometry.

References

- 1. CAS 2748-88-1: Myristyl-γ-picolinium chloride | CymitQuimica [cymitquimica.com]

- 2. Myristyl-gamma picolinium chloride – Cambridge Pharma [cambridgepharma.ca]

- 3. Myristyl-Gamma-Picolinium Chloride Excipient | CAS No 2748-88-1 | Clyzo [clyzo.com]

- 5. scbt.com [scbt.com]

- 6. vapourtec.com [vapourtec.com]

- 7. Myristyl-gamma-picolinium chloride suppresses cartilage and synovial membrane glycosaminoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Myristyl-gamma Picolinium Chloride | LGC Standards [lgcstandards.com]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. scribd.com [scribd.com]

- 11. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ring Tensiometer [sites.mpip-mainz.mpg.de]

- 13. cscscientific.com [cscscientific.com]

- 14. smartsystems-eg.com [smartsystems-eg.com]

- 15. Du Noüy ring method - Wikipedia [en.wikipedia.org]

- 16. biolinscientific.com [biolinscientific.com]

Synthesis and Structural Elucidation of Miripirium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of Miripirium chloride (4-methyl-1-tetradecylpyridin-1-ium chloride), a quaternary ammonium salt utilized as an antimicrobial preservative. This document details the chemical synthesis, based on established methodologies for analogous compounds, and outlines the analytical techniques employed for its structural confirmation. Detailed experimental protocols, tabulated physicochemical and spectral data, and visualizations of the synthetic pathway and proposed antimicrobial mechanism are presented to support researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

Miripirium chloride is a cationic surfactant and antiseptic agent.[1] Its structure consists of a pyridine ring N-alkylated with a C14 tetradecyl chain and substituted with a methyl group at the 4-position.[2] This amphiphilic nature allows it to interact with microbial cell membranes, leading to its antimicrobial properties. It is notably used as a preservative in some pharmaceutical formulations.[1] A thorough understanding of its synthesis and structural characteristics is essential for its quality control, formulation development, and evaluation of its biological activity.

Synthesis of Miripirium Chloride

The synthesis of Miripirium chloride is achieved through a classic SN2 reaction known as the Menshutkin reaction . This involves the quaternization of a tertiary amine, in this case, 4-methylpyridine (also known as 4-picoline or γ-picoline), with an alkyl halide, 1-chlorotetradecane. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the 1-chlorotetradecane and displacing the chloride ion.

Reaction Scheme

The overall reaction is as follows:

Caption: General reaction scheme for the synthesis of Miripirium chloride.

Experimental Protocol

This protocol is based on established procedures for the synthesis of similar N-alkylpyridinium salts.[3][4]

Materials:

-

4-Methylpyridine (4-Picoline), purified

-

1-Chlorotetradecane

-

Anhydrous acetonitrile (or another suitable polar aprotic solvent)

-

Diethyl ether (for washing)

-

Ethanol and water (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridine (1.0 equivalent) in anhydrous acetonitrile.

-

Add 1-chlorotetradecane (1.0 to 1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product, Miripirium chloride, should precipitate as a white solid.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

For further purification, the crude product can be recrystallized from a suitable solvent mixture, such as ethanol and water.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₆ClN | [1] |

| Molecular Weight | 325.97 g/mol | [1] |

| Appearance | Solid powder | [1] |

| CAS Number | 2748-88-1 | [1] |

| IUPAC Name | 4-methyl-1-tetradecylpyridin-1-ium chloride | [2] |

Structural Elucidation

The structure of the synthesized Miripirium chloride is confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For Miripirium chloride, both ¹H and ¹³C NMR would be utilized.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the pyridinium ring, the methyl group, and the long tetradecyl chain. The protons on the pyridinium ring will be deshielded due to the positive charge on the nitrogen atom.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure.

Predicted NMR Data:

Based on the known structure and data from analogous compounds[5], the following chemical shifts are predicted for Miripirium chloride in CDCl₃.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Pyridinium-H (ortho to N) | ~8.8 | ~145 |

| Pyridinium-H (meta to N) | ~7.7 | ~128 |

| Pyridinium-C (para to N) | - | ~154 |

| Pyridinium-CH₃ | ~2.6 | ~22 |

| N-CH₂- | ~4.5 | ~60 |

| -(CH₂)₁₂- | ~1.2-1.4 | ~22-32 |

| -CH₃ (tetradecyl) | ~0.9 | ~14 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For Miripirium chloride, Electrospray Ionization (ESI) would be a suitable technique. The expected mass spectrum would show a prominent peak for the cationic part of the molecule, [C₂₀H₃₆N]⁺, at m/z 290.51.[6]

| Ion | Expected m/z |

| [C₂₀H₃₆N]⁺ | 290.51 |

X-Ray Crystallography

Single-crystal X-ray crystallography could provide the definitive three-dimensional structure of Miripirium chloride in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and the overall molecular conformation, as well as the packing of the ions in the crystal lattice. To date, no public crystal structure of Miripirium chloride has been reported.

Proposed Antimicrobial Mechanism of Action

As a quaternary ammonium compound, the antimicrobial activity of Miripirium chloride is attributed to its ability to disrupt microbial cell membranes.

Caption: Proposed mechanism of antimicrobial action for Miripirium chloride.

The positively charged pyridinium headgroup interacts electrostatically with the negatively charged components of the bacterial cell membrane, such as phospholipids. The long, lipophilic tetradecyl tail then inserts into and disrupts the hydrophobic core of the lipid bilayer. This leads to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell lysis and death.

Conclusion

This technical guide has detailed the synthesis of Miripirium chloride via the Menshutkin reaction and outlined the key analytical methods for its structural elucidation. While specific experimental data for Miripirium chloride is not widely available in public literature, this guide provides robust, inferred protocols and expected analytical outcomes based on established chemical principles and data from closely related compounds. The information presented herein serves as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this important antimicrobial agent.

References

- 1. medkoo.com [medkoo.com]

- 2. Miripirium chloride | C20H36N.Cl | CID 17671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2016092499A1 - An improved process for the production of quaternary pyridinium salts - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-Hydroxy-4-methylpyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

An In-depth Technical Guide on the Solubility of Miripirium Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility of an antimicrobial preservative, miripirium chloride, in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines the sparse existing data with a general understanding of the solubility of structurally similar compounds, namely long-chain quaternary ammonium salts. Furthermore, a detailed, generalized experimental protocol for determining the solubility of such compounds is provided, along with a visual workflow to aid in its implementation.

Quantitative Solubility Data

Quantitative solubility data for miripirium chloride in a wide range of organic solvents is not extensively documented in scientific literature. The available information is summarized in the table below.

| Organic Solvent | Chemical Class | Solubility | Temperature (°C) | Pressure (atm) |

| Acetonitrile | Nitrile | 100 µg/mL | Not Specified | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | Not Specified | Not Specified |

Note: The term "Soluble" indicates a qualitative observation without a specified concentration.

The limited data highlights the need for further experimental determination of miripirium chloride's solubility in a broader spectrum of organic solvents commonly used in pharmaceutical development, such as alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). The solubility of long-chain quaternary ammonium salts is generally influenced by the polarity of the solvent, with better solubility observed in more polar organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the equilibrium solubility of a compound like miripirium chloride in an organic solvent. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the equilibrium solubility of Miripirium Chloride in a selected organic solvent at a specified temperature.

Materials:

-

Miripirium Chloride (solid, of known purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another suitable analytical instrument.

-

Vials for sample collection and analysis

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of miripirium chloride and add it to a volumetric flask. The excess amount is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Shake the mixture at a constant speed for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a specified time (e.g., 1 hour) within the temperature-controlled environment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Analytical Quantification:

-

Prepare a series of standard solutions of miripirium chloride of known concentrations in the selected organic solvent.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve.

-

Analyze the diluted sample solution under the same HPLC conditions.

-

Determine the concentration of miripirium chloride in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of miripirium chloride in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow for Experimental Solubility Determination

Caption: Workflow for determining the solubility of Miripirium Chloride.

Signaling Pathways and Mechanism of Action

There is no direct scientific literature available that delineates specific signaling pathways for miripirium chloride. Its primary documented use is as an antimicrobial preservative and, historically, as an antispasmodic agent. As an antimicrobial, its mechanism of action is likely related to the disruption of microbial cell membranes, a common characteristic of quaternary ammonium compounds. This action is generally not mediated by specific signaling pathways within the host. Its former use as a preservative in the corticosteroid formulation Depo-Medrol® does not imply that miripirium chloride itself interacts with corticosteroid-related signaling pathways.

Logical Relationship of Miripirium Chloride's Function

Caption: Functional overview of Miripirium Chloride's properties and actions.

Navigating the Thermal Landscape of Miripirium Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Miripirium Chloride

A foundational understanding of the molecule is critical before delving into its stability.

| Property | Value | Source |

| Chemical Name | 4-methyl-1-tetradecylpyridin-1-ium chloride | [2] |

| Molecular Formula | C20H36ClN | [2][3][4] |

| Molecular Weight | 325.97 g/mol | [2] |

| Appearance | Solid powder | [2] |

Thermal Stability Assessment

A combination of thermo-analytical techniques is essential to comprehensively evaluate the thermal stability of Miripirium chloride.

Experimental Protocols

2.1.1. Thermogravimetric Analysis (TGA)

TGA is crucial for determining the temperature at which Miripirium chloride begins to decompose and to characterize its degradation pattern as a function of temperature.

-

Objective: To determine the onset of decomposition and the mass loss profile.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of Miripirium chloride into a suitable pan (e.g., aluminum or platinum).

-

Place the sample in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Record the mass loss as a function of temperature.

-

-

Data Analysis: Determine the onset temperature of decomposition (Tonset) and the temperatures at which significant mass loss events occur.

2.1.2. Differential Scanning Calorimetry (DSC)

DSC is employed to detect thermal events such as melting, crystallization, and solid-solid transitions, providing insights into the physical stability of Miripirium chloride.

-

Objective: To determine the melting point and other phase transitions.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of Miripirium chloride into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 300 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: Identify endothermic and exothermic peaks corresponding to melting points, glass transitions, or decomposition events.

Predicted Thermal Behavior

Based on the general behavior of quaternary ammonium salts, Miripirium chloride is expected to be a crystalline solid with a distinct melting point.[5][6] TGA analysis will likely reveal a multi-step degradation process at elevated temperatures.[5][7] The initial decomposition of alkyl quaternary ammonium compounds often proceeds via Hofmann elimination.[8]

Degradation Profile and Pathway Elucidation

Forced degradation studies are essential to identify the potential degradation products of Miripirium chloride and to develop stability-indicating analytical methods.[9][10]

Forced Degradation Experimental Protocol

-

Objective: To generate degradation products under various stress conditions.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat a solution of Miripirium chloride with 0.1 M HCl at elevated temperature (e.g., 60 °C) for a defined period.

-

Alkaline Hydrolysis: Treat a solution of Miripirium chloride with 0.1 M NaOH at room temperature and at elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat a solution of Miripirium chloride with 3% H2O2 at room temperature.

-

Thermal Degradation: Expose solid Miripirium chloride to dry heat (e.g., 80 °C) and a solution to heat in an oven.

-

Photodegradation: Expose a solution of Miripirium chloride to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.

Proposed Stability-Indicating HPLC Method

A reversed-phase HPLC method is generally suitable for the analysis of quaternary ammonium compounds.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (to be determined by UV scan) |

| Column Temperature | 30 °C |

Predicted Degradation Pathways

The degradation of Miripirium chloride is likely to involve the pyridinium ring and the long alkyl chain. Pyridine and its derivatives can undergo microbial and photolytic degradation, often involving hydroxylation and ring cleavage.[11][12][13] Quaternary ammonium compounds can undergo thermal degradation through Hofmann elimination.[8]

Conclusion

A thorough investigation of the thermal stability and degradation profile of Miripirium chloride is a critical component of its development and quality control. While specific data is not currently published, the application of standard thermo-analytical and chromatographic techniques, as outlined in this guide, will enable researchers to establish a comprehensive stability profile. The predicted degradation pathways, involving both the quaternary ammonium head and the pyridinium ring, provide a rational basis for designing forced degradation studies and for the identification of potential impurities. This systematic approach will ensure the development of robust formulations and analytical methods for Miripirium chloride, ultimately safeguarding patient safety.

References

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. medkoo.com [medkoo.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Miripirium chloride | C20H36N.Cl | CID 17671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Item - Analysis of quaternary ammonium compounds by pyrolysis gas chromatography - American University - Figshare [aura.american.edu]

- 9. library.dphen1.com [library.dphen1.com]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Spectroscopic analysis of Miripirium chloride (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Miripirium chloride (4-methyl-1-tetradecylpyridin-1-ium chloride). The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with comprehensive experimental protocols for each technique. This guide is intended to assist in the characterization and quality control of Miripirium chloride in research and development settings.

Chemical Structure and Properties

Miripirium chloride is a quaternary ammonium salt. Its structure consists of a pyridine ring substituted with a methyl group at the 4-position and a long (C14) alkyl chain attached to the nitrogen atom. The positive charge on the nitrogen is balanced by a chloride anion.

-

IUPAC Name: 4-methyl-1-tetradecylpyridin-1-ium chloride

-

Chemical Formula: C₂₀H₃₆ClN

-

Molecular Weight: 325.97 g/mol

-

CAS Number: 2748-88-1

Spectroscopic Data

The following sections present the anticipated spectroscopic data for Miripirium chloride. As direct experimental spectra for this specific compound are not widely published, representative data from analogous long-chain alkylpyridinium compounds and theoretical predictions are utilized.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Miripirium chloride by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for Miripirium Chloride

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.8 - 9.1 | d | 2H | Protons ortho to Nitrogen on pyridinium ring |

| ~7.8 - 8.1 | d | 2H | Protons meta to Nitrogen on pyridinium ring |

| ~4.5 - 4.8 | t | 2H | -N-CH₂ -(CH₂)₁₂-CH₃ |

| ~2.5 - 2.7 | s | 3H | Pyridinium-CH₃ |

| ~1.8 - 2.0 | m | 2H | -N-CH₂-CH₂ -(CH₂)₁₁-CH₃ |

| ~1.2 - 1.4 | m | 22H | -(CH₂)₁₁-CH₃ |

| ~0.8 - 0.9 | t | 3H | -(CH₂)₁₃-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Miripirium Chloride

| Chemical Shift (ppm) | Assignment |

| ~158 - 162 | C4-C H₃ on pyridinium ring |

| ~144 - 147 | C H ortho to Nitrogen on pyridinium ring |

| ~128 - 131 | C H meta to Nitrogen on pyridinium ring |

| ~60 - 63 | -N-C H₂-(CH₂)₁₂-CH₃ |

| ~31 - 34 | Alkyl chain carbons |

| ~28 - 30 | Alkyl chain carbons |

| ~26 - 28 | Alkyl chain carbons |

| ~22 - 24 | Alkyl chain carbons |

| ~21 - 23 | Pyridinium-C H₃ |

| ~14 | -(CH₂)₁₃-C H₃ |

IR spectroscopy is used to identify the functional groups present in Miripirium chloride based on the absorption of infrared radiation. The spectrum is expected to show characteristic peaks for the aromatic pyridinium ring and the aliphatic alkyl chain. The data presented is representative of long-chain alkylpyridinium salts.

Table 3: Representative IR Spectroscopic Data for Miripirium Chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretching (aromatic pyridinium ring) |

| 2950 - 2850 | Strong | C-H stretching (aliphatic CH₂, CH₃) |

| ~1640 | Medium | C=C stretching (aromatic pyridinium ring) |

| ~1470 | Medium | C-H bending (aliphatic CH₂) |

| ~1180 | Medium | C-N stretching |

Mass spectrometry provides information about the mass-to-charge ratio of the intact molecule and its fragments, confirming the molecular weight and offering structural insights. For Miripirium chloride, a quaternary ammonium salt, electrospray ionization (ESI) is a suitable technique, and the spectrum will be dominated by the cationic part of the molecule.

Table 4: Predicted Mass Spectrometry Data for Miripirium Chloride

| m/z | Ion | Description |

| 290.28 | [M]⁺ | Molecular ion (cationic part: [C₂₀H₃₆N]⁺) |

| Varies | Fragmentation ions | Resulting from the cleavage of the alkyl chain |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Miripirium chloride.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of Miripirium chloride.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), or Deuterated Dimethyl Sulfoxide (DMSO-d₆)) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shifts using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid Miripirium chloride sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet): [1]

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

-

Sample Preparation:

-

Prepare a dilute solution of Miripirium chloride (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Set according to the instrument manufacturer's recommendations.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min using a syringe pump.

-

Acquire the mass spectrum. For structural confirmation, tandem MS (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

-

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the chemical structure of Miripirium chloride.

Caption: Workflow for the spectroscopic analysis of Miripirium chloride.

Caption: Chemical structure of Miripirium chloride.

References

Technical Guide: Unraveling the Crystalline Structure of 4-methyl-1-tetradecylpyridin-1-ium chloride

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the methodologies and data analysis involved in determining the crystalline structure of 4-methyl-1-tetradecylpyridin-1-ium chloride. In the absence of publicly available crystallographic data for this specific compound, this document outlines the established experimental protocols and presents a template for the expected quantitative data.

Introduction

4-methyl-1-tetradecylpyridin-1-ium chloride is a quaternary ammonium salt belonging to the class of cationic surfactants. Its molecular structure, featuring a hydrophilic pyridinium head and a long hydrophobic alkyl chain, suggests potential applications in drug delivery, materials science, and antimicrobial development. A definitive understanding of its three-dimensional crystalline arrangement is paramount for elucidating structure-property relationships and enabling rational drug design. This guide details the theoretical workflow and experimental protocols for achieving this, from synthesis to structural refinement.

Synthesis and Crystallization

The initial and often most challenging step in crystallographic analysis is the preparation of high-quality single crystals.

Synthesis of 4-methyl-1-tetradecylpyridin-1-ium chloride

The synthesis of N-alkylpyridinium halides is typically achieved through a quaternization reaction. A general procedure involves the reaction of 4-methylpyridine with a 1-haloalkane.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylpyridine in a suitable solvent such as acetonitrile or toluene.

-

Addition of Alkyl Halide: Add an equimolar amount of 1-chlorotetradecane to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After cooling to room temperature, the product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure 4-methyl-1-tetradecylpyridin-1-ium chloride.[1]

Crystallization

Growing single crystals suitable for X-ray diffraction requires careful control of saturation and nucleation. For organic salts, several techniques can be employed.[2][3][4][5]

Experimental Protocol: Slow Evaporation

-

Solvent Selection: Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) at room temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

-

Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7][8]

Data Collection

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[7]

-

Diffractometer Setup: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[8]

-

Data Acquisition: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.[7]

Data Processing

The raw diffraction images are processed to obtain a list of reflection intensities.

Experimental Protocol:

-

Indexing: The diffraction spots are indexed to determine the unit cell parameters and the Bravais lattice.[9]

-

Integration: The intensity of each reflection is integrated.

-

Scaling and Merging: The integrated intensities are scaled and merged to produce a final dataset of unique reflections.

-

Absorption Correction: Corrections for absorption of X-rays by the crystal are applied.

Structure Solution and Refinement

The final step is to determine the atomic positions from the processed diffraction data.

Experimental Protocol:

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.[10][11]

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the observed and calculated structure factors.[10][12][13]

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and geometric sensibility.

Data Presentation

The final crystallographic data for 4-methyl-1-tetradecylpyridin-1-ium chloride would be summarized in the following tables.

Table 1: Crystal Data and Structure Refinement Details.

| Parameter | Value |

| Empirical formula | C₂₀H₃₆ClN |

| Formula weight | 325.95 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | |

| a | Value Å |

| b | Value Å |

| c | Value Å |

| α | 90° |

| β | Value ° |

| γ | 90° |

| Volume | Value ų |

| Z | Value |

| Density (calculated) | Value Mg/m³ |

| Absorption coefficient | Value mm⁻¹ |

| F(000) | Value |

| Crystal size | Value x Value x Value mm³ |

| Theta range for data collection | Value to Value ° |

| Index ranges | h, k, l ranges |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Completeness to theta = 25.242° | Value % |

| Absorption correction | e.g., Semi-empirical from equivalents |

| Max. and min. transmission | Value and Value |

| Refinement method | e.g., Full-matrix least-squares on F² |

| Data / restraints / parameters | Values |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |

| R indices (all data) | R1 = Value, wR2 = Value |

| Largest diff. peak and hole | Value and Value e.Å⁻³ |

Table 2: Selected Bond Lengths (Å).

| Bond | Length (Å) |

| N1-C1 | Value |

| N1-C5 | Value |

| N1-C6 | Value |

| C3-C10 | Value |

| C-C (alkyl chain) | Average Value Range |

| C-C (pyridinium ring) | Average Value Range |

Table 3: Selected Bond Angles (°).

| Angle | Degrees (°) |

| C1-N1-C5 | Value |

| C1-N1-C6 | Value |

| C5-N1-C6 | Value |

| N1-C1-C2 | Value |

| C-C-C (alkyl chain) | Average Value Range |

Visualizations

Experimental Workflow

The overall process for determining the crystalline structure is depicted in the following workflow diagram.

References

- 1. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. fiveable.me [fiveable.me]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. portlandpress.com [portlandpress.com]

- 10. fiveable.me [fiveable.me]

- 11. academic.oup.com [academic.oup.com]

- 12. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Introduction [pd.chem.ucl.ac.uk]

In Vitro Cytotoxicity of Novel Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of in vitro cytotoxicity is a critical first step in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the methodologies and data interpretation required to assess the cytotoxic potential of a compound, exemplified here as "Miripirium chloride." While specific data for Miripirium chloride is not available in the public domain, this document outlines the standard procedures and analyses that would be employed to characterize its cytotoxic profile. The protocols and data presentation formats provided herein are based on well-established methods in the field of toxicology and drug discovery.

Quantitative Cytotoxicity Data

A crucial metric for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. IC50 values are typically determined by exposing various cell lines to a range of compound concentrations and measuring cell viability after specific time points (e.g., 24, 48, or 72 hours). The results are often presented in a tabular format for clear comparison.

Table 1: Exemplary IC50 Values for a Test Compound on Various Cell Lines

| Cell Line | Type | Test Compound IC50 (µM) after 48h |

| A549 | Human Lung Carcinoma | 15.2 ± 1.8 |

| MCF-7 | Human Breast Adenocarcinoma | 22.5 ± 2.1 |

| HeLa | Human Cervical Adenocarcinoma | 18.9 ± 1.5 |

| PC-3 | Human Prostate Adenocarcinoma | 35.1 ± 3.2 |

| HUVEC | Human Umbilical Vein Endothelial Cells (Normal) | > 100 |

Note: The data presented in this table is representative and should be replaced with experimental results.

Experimental Protocols

The following sections detail the standard protocols for assessing the in vitro cytotoxicity of a novel compound.

Cell Culture and Maintenance

-

Cell Lines: A panel of relevant cancer cell lines (e.g., A549, MCF-7, HeLa, PC-3) and a normal, non-cancerous cell line (e.g., HUVEC) should be selected to assess both efficacy and selectivity.

-

Culture Conditions: Cells are cultured in the appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth. This involves washing with Phosphate-Buffered Saline (PBS), detachment with a Trypsin-EDTA solution, neutralization with complete medium, and reseeding into new flasks.[1]

Compound Preparation

A high-concentration stock solution of the test compound is prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[1] Serial dilutions are then made in the complete growth medium to achieve the desired final concentrations for treating the cells. The final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[1]

Cytotoxicity Assays

Several assays can be employed to measure cytotoxicity, each with a different underlying principle.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[1]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (DMSO) for the desired exposure times (e.g., 24, 48, 72 hours).[1]

-

MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]

-

Formazan Solubilization: Aspirate the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[2]

This assay quantifies the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane, which is an indicator of cell death.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Absorbance Measurement: Measure the absorbance of the resulting formazan product, which is proportional to the amount of LDH released.

Apoptosis Assays

To determine if the compound induces programmed cell death (apoptosis), further assays can be conducted.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells in 6-well plates with the test compound at concentrations around the IC50 value.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Caspases are a family of proteases that are key mediators of apoptosis.[4]

-

Cell Lysis: Treat cells with the test compound, then lyse the cells to release their contents.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate for a specific caspase (e.g., caspase-3, -8, or -9).

-

Signal Measurement: Measure the fluorescence or absorbance, which is proportional to the caspase activity.

Visualizations: Workflows and Signaling Pathways

Visual diagrams are essential for understanding complex experimental procedures and biological pathways.

References

Miripirium Chloride's Interaction with Biological Membranes: A Technical Guide

Disclaimer: Scientific literature extensively details the interaction of quaternary ammonium compounds (QACs) with biological membranes; however, specific studies on miripirium chloride are limited. This guide synthesizes the well-established mechanisms of QACs to infer the probable interactions of miripirium chloride, also known as myristyl-gamma-picolinium chloride, with cellular membranes. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to Miripirium Chloride

Miripirium chloride is a quaternary ammonium compound characterized by a positively charged nitrogen atom within a picolinium ring and a long hydrophobic myristyl (C14) alkyl chain.[1][][3] This amphipathic structure is the primary determinant of its interaction with biological membranes.[4] While primarily used as an excipient and preservative in pharmaceutical formulations, its structural classification as a QAC provides a framework for understanding its potential effects on cell membranes.[1][5]

General Mechanism of Quaternary Ammonium Compound-Membrane Interaction

The antimicrobial and cytotoxic effects of QACs are predominantly attributed to their ability to disrupt the integrity of biological membranes.[6][7][8] This interaction is a multi-step process driven by both electrostatic and hydrophobic forces.

Electrostatic Attraction and Adsorption

The initial step involves the electrostatic attraction between the positively charged cationic head of the QAC and the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[9][10][11] This leads to the adsorption of the QAC molecules onto the membrane surface.

Hydrophobic Interaction and Membrane Penetration

Following adsorption, the hydrophobic alkyl tail of the QAC penetrates the lipid bilayer.[7] The efficiency of this penetration is largely dependent on the length of the alkyl chain, with optimal activity generally observed for chains of 12 to 14 carbons.[12]

Membrane Disruption and Increased Permeability

The insertion of QACs into the lipid bilayer disrupts the ordered structure of the membrane, leading to an increase in membrane fluidity and permeability.[6][7] This disorganization results in the leakage of essential intracellular components, including ions, ATP, and nucleic acids.[4][6]

Cell Lysis and Death

The progressive loss of membrane integrity and leakage of cellular contents ultimately leads to cell lysis and death.[10][13] At higher concentrations, QACs can also cause the denaturation of proteins and inhibition of essential enzymes.[6]

The proposed mechanism of action for quaternary ammonium compounds is depicted in the following diagram:

Caption: General mechanism of QAC interaction with biological membranes.

Quantitative Data on QAC-Membrane Interactions

| Parameter | Effect of QACs | Typical Concentration Range | References |

| Membrane Potential | Depolarization | Micromolar to Millimolar | [6] |

| Membrane Permeability | Increased leakage of ions (K+, Na+) and fluorescent dyes | Dependent on compound and cell type | [4][6] |

| Lipid Bilayer Integrity | Disruption and formation of micelle-like structures | Above Critical Micelle Concentration (CMC) | [10][14] |

| Cell Viability (MIC) | Varies by microbial strain (bacteriostatic or bactericidal) | Micrograms per milliliter (µg/mL) | [12][15] |

Experimental Protocols for Studying Membrane Interactions

A variety of biophysical and microbiological techniques are employed to investigate the interaction of compounds with biological membranes.

Membrane Permeability Assays

-

Principle: To quantify the extent of membrane damage by measuring the leakage of intracellular components or the uptake of membrane-impermeable dyes.

-

Methodology:

-

Prepare a suspension of bacterial cells or liposomes.

-

Incubate the suspension with varying concentrations of the QAC.

-

For leakage assays, measure the release of components like potassium ions (using an ion-selective electrode) or ATP (using a luciferin-luciferase assay) into the supernatant.

-

For uptake assays, add a fluorescent dye such as propidium iodide (which only enters cells with compromised membranes) and quantify the fluorescence using a fluorometer or flow cytometer.[15]

-

Liposome-Based Assays

-

Principle: To model the interaction of QACs with a simplified lipid bilayer and observe changes in its physical properties.

-

Methodology:

-

Prepare liposomes (artificial vesicles) with a defined lipid composition.

-

The liposomes can be loaded with a fluorescent dye (e.g., calcein) to study leakage.[16]

-

Treat the liposomes with the QAC.

-

Monitor changes in dye release, liposome size, and zeta potential using techniques like dynamic light scattering and fluorescence spectroscopy.[16]

-

Microscopy Techniques

-

Principle: To visualize the morphological changes in cells or model membranes upon exposure to QACs.

-

Methodology:

-

Treat cells or supported lipid bilayers with the QAC.

-

Observe the structural changes using techniques such as:

-

Scanning Electron Microscopy (SEM): To visualize changes in cell surface morphology.[17]

-

Transmission Electron Microscopy (TEM): To observe alterations in the internal cellular structure and membrane integrity.

-

Atomic Force Microscopy (AFM): To image the disruption of lipid bilayers at a high resolution.

-

-

A generalized workflow for investigating these interactions is presented below:

Caption: A simplified experimental workflow for studying membrane interactions.

Conclusion

Based on its chemical structure as a quaternary ammonium compound, miripirium chloride is expected to interact with and disrupt biological membranes. This interaction is likely initiated by electrostatic attraction followed by hydrophobic insertion into the lipid bilayer, leading to increased membrane permeability and potential cell lysis. While specific experimental data on miripirium chloride is sparse, the established mechanisms of action for other QACs provide a robust framework for predicting its behavior. Further research is warranted to specifically quantify the effects of miripirium chloride on various types of biological membranes and to elucidate any unique aspects of its interaction.

References

- 1. CAS 2748-88-1: Myristyl-γ-picolinium chloride | CymitQuimica [cymitquimica.com]

- 3. Myristyl-gamma picolinium chloride – Cambridge Pharma [cambridgepharma.ca]

- 4. nbinno.com [nbinno.com]

- 5. Myristyl-gamma-picolinium chloride suppresses cartilage and synovial membrane glycosaminoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 7. What is the mechanism of Cetylpyridinium? [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cetylpyridinium chloride promotes disaggregation of SARS-CoV-2 virus-like particles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Membrane–drug interactions studied using model membrane systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Plasma membrane damage triggered by benzalkonium chloride and cetylpyridinium chloride induces G0/G1 cell cycle arrest via Cdc6 reduction in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Quantification of Miripirium Chloride in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miripirium chloride is a quaternary ammonium compound utilized in certain pharmaceutical formulations, primarily for its antimicrobial preservative properties.[1] Accurate quantification of Miripirium chloride is crucial for ensuring product quality, stability, and safety. This document provides detailed application notes and protocols for the determination of Miripirium chloride in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

Due to a lack of specific validated methods for Miripirium chloride in the public domain, the following protocols have been adapted from established and validated methods for structurally similar quaternary ammonium compounds, such as Benzalkonium Chloride and Cetylpyridinium Chloride.[2][3][4][5] These methods serve as a robust starting point for method development and validation for Miripirium chloride analysis.

Chemical Structure of Miripirium Chloride:

-

IUPAC Name: 4-methyl-1-tetradecylpyridin-1-ium chloride[6]

-

Molecular Formula: C₂₀H₃₆ClN[6]

-

Molecular Weight: 325.97 g/mol [1]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a precise and specific method for the quantification of quaternary ammonium compounds. This proposed stability-indicating HPLC method is adapted from established methods for similar compounds and is suitable for routine quality control analysis.[2][4][7]

Experimental Protocol

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Data acquisition and processing software.

2. Chromatographic Conditions:

-